molecular formula C36H50O6 B218589 Prednisolone farnesylate CAS No. 118244-44-3

Prednisolone farnesylate

Cat. No.: B218589
CAS No.: 118244-44-3
M. Wt: 578.8 g/mol
InChI Key: SBQAKZYUNWNIRL-WIPKXTQKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prednisolone farnesylate: is a synthetic glucocorticoid, a compound of prednisolone and its ester farnesylate. It is known for its anti-inflammatory and immunosuppressive properties. This compound is used in various pharmaceutical preparations, particularly for its ability to suppress local swelling and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prednisolone farnesylate typically involves the esterification of prednisolone with farnesylate. The process begins with the oxidation of the hydroxyl group at carbon-11 of prednisolone, followed by the opening of the epoxide with hydrobromic acid and subsequent reduction of bromine using nickel-Raney catalyst .

Industrial Production Methods: Industrial production of prednisolone and its derivatives often involves microbial transformation and enzymatic processes. For instance, the preparation of prednisolone can be achieved by subjecting Reichstein’s compound S to the action of enzymes produced by microorganisms such as Helminthosporium sativum and Bacillus pulvifaciens .

Chemical Reactions Analysis

Types of Reactions: Prednisolone farnesylate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and esterified derivatives of prednisolone, such as 20β-hydroxy prednisolone .

Mechanism of Action

Prednisolone farnesylate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding forms a glucocorticoid-receptor complex, which translocates to the nucleus and interacts with DNA to modify gene transcription. The activated complex up-regulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory proteins . The predominant anti-inflammatory action is mediated by the inhibition of prostaglandin synthesis via the arachidonic acid pathway .

Comparison with Similar Compounds

Comparison: Prednisolone farnesylate is unique due to its esterified form, which enhances its transdermal delivery and anti-inflammatory activity. Compared to other glucocorticoids like prednisone and hydrocortisone, this compound has a more targeted action with potentially fewer side effects .

Properties

CAS No.

118244-44-3

Molecular Formula

C36H50O6

Molecular Weight

578.8 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate

InChI

InChI=1S/C36H50O6/c1-23(2)9-7-10-24(3)11-8-12-25(4)19-32(40)42-22-31(39)36(41)18-16-29-28-14-13-26-20-27(37)15-17-34(26,5)33(28)30(38)21-35(29,36)6/h9,11,15,17,19-20,28-30,33,38,41H,7-8,10,12-14,16,18,21-22H2,1-6H3/b24-11+,25-19+/t28-,29-,30-,33+,34-,35-,36-/m0/s1

InChI Key

SBQAKZYUNWNIRL-WIPKXTQKSA-N

SMILES

CC(=CCCC(=CCCC(=CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/C(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)C)C)C

Key on ui other cas no.

118244-44-3

Synonyms

11 beta,17 alpha,21-trihydroxy-1,4-pregnadiene-3,20-dione 21-(E,E)-3,7,11-trimethyl-2,6,10-dodecatrienoate
prednisolone farnesylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prednisolone farnesylate
Reactant of Route 2
Prednisolone farnesylate
Reactant of Route 3
Reactant of Route 3
Prednisolone farnesylate
Reactant of Route 4
Reactant of Route 4
Prednisolone farnesylate
Reactant of Route 5
Prednisolone farnesylate
Reactant of Route 6
Reactant of Route 6
Prednisolone farnesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.